A Comprehensive Technical Guide to the Mechanism of Action of BAY 41-2272
A Comprehensive Technical Guide to the Mechanism of Action of BAY 41-2272
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 41-2272 is a pioneering small molecule that has been instrumental in the study of the nitric oxide (NO) signaling pathway. It is a potent and selective stimulator of soluble guanylate cyclase (sGC), the primary receptor for NO.[1][2][3] Unlike traditional nitrovasodilators, BAY 41-2272 activates sGC through a novel, NO-independent mechanism, while also working synergistically with NO.[2][4][5][6] This unique mode of action has made it a valuable pharmacological tool and a prototype for a new class of therapeutic agents for cardiovascular diseases such as pulmonary hypertension and heart failure.[2][4] This guide provides an in-depth technical overview of the core mechanism of action of BAY 41-2272, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Core Mechanism of Action: Direct sGC Stimulation
The central mechanism of BAY 41-2272 involves the direct stimulation of the soluble guanylate cyclase enzyme. This action is distinct from endogenous activation by nitric oxide.
1. Nitric Oxide (NO)-Independent Activation: BAY 41-2272 directly binds to a regulatory site on the sGC enzyme, independent of the presence of NO.[1][4] This binding induces a conformational change in the enzyme, leading to its activation and subsequent synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[2] This mechanism is particularly relevant in disease states where endothelial dysfunction leads to impaired NO production.[2][4]
2. Synergism with Nitric Oxide: A key feature of BAY 41-2272 is its synergistic action with NO.[4][5][7] When NO is present, even at low physiological concentrations, it binds to the heme moiety of sGC.[8] BAY 41-2272 enhances the sensitivity of sGC to NO, leading to a potent, supra-additive increase in enzyme activity.[9] This synergistic effect can result in a 400-fold increase in sGC activity.[7][10]
3. Binding Site: Biochemical studies, including photoaffinity labeling, have identified that BAY 41-2272 binds to the α1-subunit of the sGC heterodimer.[4][11] Specifically, the binding site is located in a region encompassing cysteines 238 and 243.[11] More recent structural studies suggest the binding pocket for sGC stimulators is located between the H-NOX domain and the coiled-coil domains of the enzyme.[10][12]
Downstream Signaling and Physiological Effects
The activation of sGC and the subsequent rise in intracellular cGMP levels trigger a cascade of downstream events, leading to various physiological responses.
1. Vasodilation: Increased cGMP levels in vascular smooth muscle cells activate cGMP-dependent protein kinase (PKG). PKG phosphorylates several target proteins, leading to a decrease in intracellular calcium (Ca²⁺) concentrations and dephosphorylation of myosin light chains. This results in smooth muscle relaxation and vasodilation.[2] This is the primary mechanism for the antihypertensive effects of BAY 41-2272.[4]
2. Inhibition of Platelet Aggregation: In platelets, elevated cGMP levels also activate PKG, which inhibits platelet activation and aggregation, contributing to the antithrombotic effects of the compound.[2][4]
3. Anti-proliferative and Anti-remodeling Effects: BAY 41-2272 has been shown to inhibit vascular smooth muscle cell growth. This effect is mediated through both cGMP-dependent (PKG) and cAMP-dependent (PKA) pathways. In human lung fibroblasts, BAY 41-2272 reduces the transcription of fibrosis-related genes like collagen type I and fibronectin, suggesting a role in preventing tissue remodeling.[13]
4. Other Reported Effects:
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Phagocyte Activation: BAY 41-2272 can activate human mononuclear phagocytes, increasing superoxide (B77818) production and phagocytosis, suggesting a potential role in host defense.[6][14]
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Non-canonical Signaling: In some cell types, such as hepatic stellate cells, BAY 41-2272 has been found to exert effects, like inhibiting CTGF expression, through a non-canonical, sGC/cGMP-independent pathway involving the inhibition of Akt phosphorylation.[15]
Quantitative Pharmacological Data
The potency of BAY 41-2272 has been quantified in various in vitro and cellular systems.
| Parameter | Effect | Value | System/Tissue | Reference |
| EC₅₀ | sGC Activation (NO-independent) | 3 µmol/L | Purified sGC | [9][16][17] |
| EC₅₀ | sGC Activation (+ 100 nmol/L NO) | 0.3 µmol/L | Purified sGC | [9][16][17] |
| EC₅₀ | sGC Activation | 0.09 µmol/L | sGC-overexpressing CHO cells | [9][16] |
| EC₅₀ | Relaxation | 489.1 nmol/L | Human Corpus Cavernosum | [1] |
| EC₅₀ | Relaxation | 406.3 nmol/L | Rabbit Corpus Cavernosum | [1] |
| IC₅₀ | Platelet Aggregation Inhibition | 36 nmol/L | Human Platelets | [3][18] |
| IC₅₀ | Vasoconstriction Inhibition | 0.30 µmol/L | Rabbit Aorta | [18] |
Key Experimental Protocols
1. Protocol: Measurement of cGMP Levels in Cultured Cells (A7r5)
This protocol is adapted from studies investigating the effect of BAY 41-2272 on cGMP synthesis in rat aortic smooth muscle cells (A7r5).[10][12]
-
Cell Culture: A7r5 cells are cultured in standard growth medium (e.g., DMEM with 10% FBS) until confluent.
-
Pre-incubation: The growth medium is replaced with a serum-free medium containing a non-selective phosphodiesterase (PDE) inhibitor, such as 1-methyl-3-isobutylxanthine (IBMX), for approximately 20-30 minutes to prevent cGMP degradation.
-
Stimulation: Cells are treated with BAY 41-2272 at various concentrations (e.g., 10 µM). For synergy experiments, a NO donor like sodium nitroprusside (SNP) (e.g., 100 µM) is co-administered.[7][10] Control groups include vehicle (e.g., DMSO) and SNP alone. The incubation period is typically short, around 15 minutes.[7][10]
-
Cell Lysis: The reaction is stopped by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).
-
cGMP Quantification: The cell lysates are collected and centrifuged. The cGMP concentration in the supernatant is determined using a commercially available cGMP Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalization: cGMP levels are normalized to the total protein content in each sample, which is measured using a standard protein assay (e.g., BCA assay).[10][12]
2. Protocol: In Vivo Vasodilation Study in Hypertensive Rats
This protocol is a generalized representation based on in vivo studies.[1][19]
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for hypertension.[1]
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Drug Administration: BAY 41-2272 is administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg).[1] A vehicle control group is also included.
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Blood Pressure Monitoring: Mean arterial blood pressure (MAP) and heart rate are continuously monitored using a catheter implanted in the carotid or femoral artery, connected to a pressure transducer and recording system.
-
Data Acquisition: Baseline hemodynamic parameters are recorded before drug administration. Following administration, measurements are taken at regular intervals for several hours to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The change in MAP from baseline is calculated for each time point and compared between the BAY 41-2272 treated group and the vehicle control group using appropriate statistical analysis.
Conclusion
BAY 41-2272 is a direct stimulator of soluble guanylate cyclase, acting through a unique nitric oxide-independent mechanism at a regulatory site on the enzyme's α1-subunit.[4][11] Its ability to also act synergistically with NO makes it a highly potent activator of the cGMP signaling pathway.[5][7] This core mechanism translates into significant physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-remodeling properties, which underpin its therapeutic potential in a range of cardiovascular and fibrotic diseases.[4][13] The detailed understanding of its action continues to guide the development of next-generation sGC stimulators for clinical use.
References
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- 3. BAY 41-2272 A cell-permeable pyrazolopyridinylpyrimidine compound that acts as a selective and potent stimulator of soluble guanylate cyclase (effective dose ~ 0.1 nM to 100 µM using recombinant soluble guanylate cyclase). | 256376-24-6 [sigmaaldrich.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. BAY 41-2272, a soluble guanylate cyclase agonist, activates human mononuclear phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
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- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 11. catalog.data.gov [catalog.data.gov]
- 12. Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
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- 17. apexbt.com [apexbt.com]
- 18. BAY 41-2272, Soluble guanylyl cyclase (sGC) activator (CAS 256376-24-6) | Abcam [abcam.com]
- 19. scielo.br [scielo.br]
